molecular formula C27H30O11 B191538 Icariside I CAS No. 56725-99-6

Icariside I

カタログ番号: B191538
CAS番号: 56725-99-6
分子量: 530.5 g/mol
InChIキー: IYCPMVXIUPYNHI-WPKKLUCLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: イカリサイドIは、淫羊藿に含まれる別のフラボノイド配糖体であるイカリインから合成することができます。調製プロセスには、無水低級アルコールを反応溶媒、98%濃硫酸を触媒として使用することが含まれます。 反応は、特定の温度で指定された時間行われ、イカリサイドIが生成されます .

工業的製造方法: イカリサイドIの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。プロセスには、従来の合成試薬の使用が含まれており、これは費用対効果が高く、容易に入手できます。 反応条件は、工業的生産要件を満たすために、生成物の高収率と純度を確保するために最適化されています .

化学反応の分析

反応の種類: イカリサイドIは、以下を含むさまざまな化学反応を起こします。

    酸化: イカリサイドIは酸化されて、さまざまな代謝産物を生成することができます。

    還元: 特定の条件下で還元されて、他の誘導体を生成することができます。

    置換: イカリサイドIは置換反応に参加することができ、官能基が他の基に置き換えられます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

    還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

    置換: さまざまな求核剤を置換反応に使用できます。

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまなイカリサイドIの代謝産物と誘導体が含まれており、異なる薬理学的特性を示す可能性があります .

4. 科学研究への応用

科学的研究の応用

作用機序

イカリサイドIは、複数のメカニズムを通じてその効果を発揮します。

類似の化合物:

イカリサイドIの独自性: イカリサイドIは、その強力な抗がん特性と、免疫療法の効果を高める能力で際立っています。 その独自の作用機序は、IL-6/STAT3とcGAS-STING経路の調節を含み、他の類似の化合物とは異なります .

類似化合物との比較

Uniqueness of this compound: this compound stands out due to its potent anti-cancer properties and its ability to enhance the effects of immunotherapy. Its unique mechanism of action, involving the modulation of the IL-6/STAT3 and cGAS-STING pathways, distinguishes it from other similar compounds .

生物活性

Icariside I, a flavonoid glycoside derived from the traditional medicinal herb Epimedium, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Metabolism

This compound is primarily formed through the metabolism of icariin by intestinal microbiota, which hydrolyzes specific glycosidic bonds. The compound is characterized by its rhamnoside and glucopyranoside moieties, which influence its bioactivity and pharmacokinetics. Studies indicate that after oral administration, a significant portion of icariin is converted into this compound, enhancing its biological effectiveness compared to its parent compound .

NLRP3 Inflammasome Activation

Recent studies have highlighted the role of this compound in modulating the NLRP3 inflammasome, a critical component of the immune response. Research indicates that this compound enhances NLRP3 inflammasome activation in response to specific stimuli like ATP and nigericin but does not affect other inflammasome pathways such as NLRC4 or AIM2. This selective activation leads to increased production of pro-inflammatory cytokines like IL-1β and promotes pyroptosis in macrophages .

Table 1: Effects of this compound on NLRP3 Inflammasome Activation

StimulusEffect of this compoundMechanism
ATPIncreased IL-1β secretionEnhances caspase-1 cleavage
NigericinPromotes pyroptosisIncreases LDH release
SiO2No effectNo alteration in caspase-1 activity
Cytosolic LPSNo effectNo change in pro-caspase-1 expression

Anti-Cancer Properties

This compound has shown potential anti-cancer activity across various cancer models. It has been observed to inhibit tumor growth by affecting multiple signaling pathways involved in cell proliferation and apoptosis. For instance, studies have demonstrated that it reduces the expression of Ki-67 (a proliferation marker) and modulates key proteins such as Raf, MEK, and ERK, which are integral to cancer cell survival and proliferation .

Case Study: Tumor Growth Inhibition

In a mouse model study, administration of this compound resulted in:

  • Reduction in tumor size : Tumors were significantly smaller in treated groups compared to controls.
  • Decreased proliferation markers : A notable reduction in Ki-67 expression was recorded.

Immunomodulatory Effects

This compound also exhibits immunomodulatory properties. In experiments involving cyclophosphamide-induced immunosuppression in mice, treatment with this compound restored normal peripheral blood cell counts and improved thymus and spleen indices. This suggests its potential role in enhancing immune function and recovery from immunosuppressive conditions .

Pharmacokinetic Profile

The pharmacokinetics of this compound indicate favorable absorption and distribution characteristics post-administration. Studies report that it reaches peak plasma concentrations rapidly after oral intake, with significant bioavailability attributed to its metabolic conversion from icariin .

Safety and Toxicity

While the therapeutic potential of this compound is promising, safety assessments are crucial. Current literature suggests that it may lead to liver injury under certain conditions, particularly when combined with inflammatory stimuli like LPS. However, pre-treatment with specific inhibitors (e.g., MCC950) has shown protective effects against such injuries .

特性

IUPAC Name

3,5-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O11/c1-12(2)4-9-15-17(36-27-24(34)22(32)20(30)18(11-28)37-27)10-16(29)19-21(31)23(33)25(38-26(15)19)13-5-7-14(35-3)8-6-13/h4-8,10,18,20,22,24,27-30,32-34H,9,11H2,1-3H3/t18-,20-,22+,24-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCPMVXIUPYNHI-WPKKLUCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC4C(C(C(C(O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205283
Record name Baohuoside-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56725-99-6
Record name Icariside I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56725-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baohuoside-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056725996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baohuoside-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Icariside I
Reactant of Route 2
Reactant of Route 2
Icariside I
Reactant of Route 3
Reactant of Route 3
Icariside I
Reactant of Route 4
Reactant of Route 4
Icariside I
Reactant of Route 5
Icariside I
Reactant of Route 6
Icariside I
Customer
Q & A

Q1: How does Icariside I exert its anti-tumor activity?

A: Research suggests that this compound inhibits tumor growth by regulating the gut microbiome and the host's immune response. [] It achieves this by:

  • Modulating gut microbiota composition: this compound restores the balance of beneficial bacteria like Lactobacillus spp. and Bifidobacterium spp., which are known to enhance immunity. []
  • Influencing immune cell populations: Treatment with this compound leads to an increase in the number of CD4+ and CD8+ T cells, as well as NK and NKT cells in the peripheral blood. []
  • Regulating immune signaling pathways: Studies indicate that this compound might exert its anti-tumor effects by inhibiting the IL-6/STAT3 signaling pathway, impacting tumor cell proliferation, apoptosis, invasion, and metastasis. []

Q2: Does this compound directly interact with tumor cells?

A2: While this compound's effect on the gut microbiome and immune system plays a crucial role in its anti-tumor activity, in vitro studies demonstrate its ability to directly impact tumor cells. This compound can:

  • Inhibit breast cancer cell proliferation and migration: Studies show that this compound disrupts the IL-6/STAT3 pathway in breast cancer cells, leading to reduced colony formation and migration. []
  • Induce cell cycle arrest and apoptosis: this compound has been observed to induce G1 phase arrest and modulate the expression of cell cycle regulators like Cyclin D1 and CDK4. Additionally, it influences the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, contributing to apoptosis. []

Q3: What is the molecular structure of this compound?

A: this compound is a prenylated flavonol glycoside. Its structure consists of a flavonol backbone with a prenyl group attached and a sugar moiety. [, , , ]

Q4: Is there information available on the molecular formula and weight of this compound?

A: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, these can be deduced from its chemical structure as a prenylated flavonol glycoside. [, , , ]

Q5: How is this compound absorbed and distributed in the body?

A: Studies using a standardized Epimedium extract suggest that this compound, when orally ingested, may not be detectable in the bloodstream. [] This suggests possible rapid metabolism into other bioactive compounds. More research is needed to understand the absorption and distribution of this compound specifically.

Q6: What evidence supports the anti-tumor activity of this compound?

A6: this compound has shown promising anti-tumor effects in preclinical studies:

  • In vivo melanoma model: Oral administration of this compound significantly inhibited B16F10 melanoma growth in mice. [] This effect was associated with modulation of the gut microbiome, increased immune cell populations, and reduced systemic inflammation. []
  • In vitro breast cancer models: this compound effectively inhibited the proliferation and migration of breast cancer cells. [] Additionally, it induced cell cycle arrest and apoptosis in these cells. []

Q7: What is the safety profile of this compound?

A: While this compound exhibits promising anti-tumor activity, its complete safety profile requires further investigation. Some studies suggest it is relatively non-toxic, [] but comprehensive toxicological studies are needed to fully understand its safety profile, including potential long-term effects.

Q8: How is this compound quantified in biological samples?

A8: Several analytical methods are utilized to quantify this compound and other Epimedium flavonoids in various matrices:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) detection, HPLC offers a robust and sensitive method for quantifying this compound in biological samples like blood and tissues. [] This technique is valuable for pharmacokinetic and tissue distribution studies.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is widely employed for quantifying this compound and its metabolites in complex biological matrices. [, , ] LC-MS/MS offers significant advantages in pharmacokinetic studies due to its high sensitivity and selectivity.
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC, especially when coupled with mass spectrometry (MS/MS), provides enhanced sensitivity and resolution for analyzing this compound and other flavonoids in complex mixtures. [, ] This is particularly useful for pharmacokinetic studies where accurate quantification of low analyte concentrations is crucial.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。